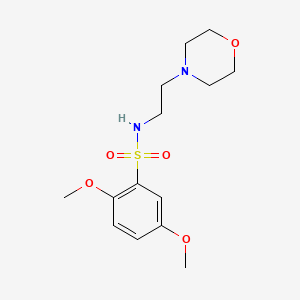![molecular formula C22H22ClN3O4 B2695743 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251691-18-5](/img/structure/B2695743.png)
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and drug design. It is structurally characterized by a benzo[b][1,6]naphthyridine core with a chloro substitution and an acetamide group linked to a dimethoxyphenyl moiety. This compound's unique framework allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions starting from commercially available precursors
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale optimization of the synthetic route to ensure high yields and purity. Techniques such as solvent optimization, catalyst use, and temperature control are crucial for scalable manufacturing.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation
: Potential conversion of functional groups to higher oxidation states.
Reduction
: Reduction of the carbonyl groups to corresponding alcohols.
Substitution
: Electrophilic or nucleophilic substitution reactions, particularly at the chloro and amide positions.
Common Reagents and Conditions:
Oxidation
: Use of reagents like potassium permanganate or chromium trioxide.
Reduction
: Employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution
: Utilizing bases or acids to facilitate nucleophilic or electrophilic substitution.
Major Products Formed: The major products formed depend on the specific reactions. For example, oxidation might yield carboxylic acids or ketones, while reduction would produce alcohols. Substitution reactions could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
This compound's complex structure makes it an ideal candidate for diverse scientific research applications, such as:
Chemistry
: Studying its reactivity and potential as a building block for more complex molecules.
Biology
: Investigating its interactions with biological macromolecules like proteins and DNA.
Medicine
: Exploring its potential as a lead compound in drug development for various therapeutic areas, including cancer, infectious diseases, and neurological disorders.
Industry
: Its potential use in material science, particularly in designing polymers or other advanced materials with specific properties.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects can vary based on its application. In a biological context, it may act by:
Binding to Specific Proteins or Enzymes
: Inhibiting or activating their functions.
Interacting with DNA or RNA
: Affecting gene expression or replication processes.
Modulating Signal Transduction Pathways
: Influencing cell communication and behavior.
Molecular Targets and Pathways: Potential molecular targets include kinases, receptors, and other enzymes critical in disease pathways. It may also influence pathways like apoptosis, inflammation, and cell cycle regulation.
Comparación Con Compuestos Similares
Compared to other compounds with a similar core structure, 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific substitutions, which can significantly alter its reactivity and interactions. Similar compounds might include:
Benzo[b][1,6]naphthyridine Derivatives
: With different halogen substitutions.
Acetamide Derivatives
: With various aryl or alkyl groups.
Dimethoxyphenyl Compounds
: Featuring alternative core structures or functional groups.
There you go—a deep dive into the world of this compound. Fascinating stuff, right?
Propiedades
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c1-29-19-6-4-14(10-20(19)30-2)24-21(27)12-26-8-7-18-16(11-26)22(28)15-9-13(23)3-5-17(15)25-18/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYMPQUZYTVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2695661.png)

![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)

![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2695666.png)

![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)


![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)


![ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2695681.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695682.png)
